5-hydrazinylpyridine-2-carboxylic acid hydrochloride
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Overview
Description
5-Hydrazinylpyridine-2-carboxylic acid hydrochloride is a chemical compound with the molecular formula C6H8ClN3O2. It is a derivative of pyridine, a basic heterocyclic organic compound. This compound is often used in various chemical reactions and has applications in scientific research, particularly in the fields of chemistry and biology .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-hydrazinylpyridine-2-carboxylic acid hydrochloride typically involves the reaction of pyridine-2-carboxylic acid with hydrazine hydrate. The reaction is carried out under reflux conditions, often in the presence of a suitable solvent such as ethanol or methanol. The resulting product is then treated with hydrochloric acid to obtain the hydrochloride salt .
Industrial Production Methods
Industrial production methods for this compound are similar to laboratory synthesis but are scaled up to accommodate larger quantities. The process involves the same basic steps but may include additional purification stages to ensure the final product meets industrial standards .
Chemical Reactions Analysis
Types of Reactions
5-Hydrazinylpyridine-2-carboxylic acid hydrochloride undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding pyridine derivatives.
Reduction: It can be reduced to form hydrazine derivatives.
Substitution: The hydrazinyl group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are often used.
Substitution: Various reagents, including alkyl halides and acyl chlorides, can be used for substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield pyridine-2-carboxylic acid derivatives, while reduction can produce hydrazine derivatives.
Scientific Research Applications
5-Hydrazinylpyridine-2-carboxylic acid hydrochloride has several applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Biology: The compound is used in the study of enzyme inhibitors and as a precursor in the synthesis of biologically active compounds.
Industry: The compound is used in the production of various chemical products and intermediates
Mechanism of Action
The mechanism of action of 5-hydrazinylpyridine-2-carboxylic acid hydrochloride involves its interaction with specific molecular targets. The hydrazinyl group can form covalent bonds with active sites on enzymes or other proteins, thereby inhibiting their activity. This mechanism is particularly useful in the design of enzyme inhibitors for therapeutic purposes .
Comparison with Similar Compounds
Similar Compounds
Pyridine-2-carboxylic acid: A precursor in the synthesis of 5-hydrazinylpyridine-2-carboxylic acid hydrochloride.
Hydrazine derivatives: Compounds with similar hydrazinyl groups that exhibit comparable reactivity.
Pyridine derivatives: Compounds with similar pyridine rings that have different functional groups attached.
Uniqueness
This compound is unique due to its specific combination of a hydrazinyl group and a pyridine ring. This combination allows it to participate in a wide range of chemical reactions and makes it a valuable intermediate in the synthesis of more complex molecules .
Properties
IUPAC Name |
5-hydrazinylpyridine-2-carboxylic acid;hydrochloride |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H7N3O2.ClH/c7-9-4-1-2-5(6(10)11)8-3-4;/h1-3,9H,7H2,(H,10,11);1H |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
WUZONYSQKSVZDU-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=NC=C1NN)C(=O)O.Cl |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H8ClN3O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
189.60 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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